6-Fluoro-1,2-benzisoxazole-3-acetic acid is a chemical compound that belongs to the class of benzisoxazole derivatives. It features a fluorine atom at the 6-position of the benzisoxazole ring and an acetic acid functional group at the 3-position. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
The synthesis of 6-fluoro-1,2-benzisoxazole-3-acetic acid typically involves several methods, including:
The synthesis process generally includes:
The molecular structure of 6-fluoro-1,2-benzisoxazole-3-acetic acid consists of:
6-Fluoro-1,2-benzisoxazole-3-acetic acid participates in various chemical reactions, including:
Reactions involving this compound are often characterized by:
The mechanism of action for 6-fluoro-1,2-benzisoxazole-3-acetic acid primarily relates to its biological activity. It has been shown to exhibit antiproliferative effects against various cancer cell lines such as HeLa and MCF-7 cells. The proposed mechanism includes:
Studies have indicated that structural modifications at the N-terminal significantly impact its biological activity, suggesting a structure-activity relationship .
6-Fluoro-1,2-benzisoxazole-3-acetic acid typically exhibits:
Key chemical properties include:
6-Fluoro-1,2-benzisoxazole-3-acetic acid has several notable applications:
The benzisoxazole scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of early antibacterial agents. Prontosil (1932), containing an azo-linked benzisoxazole-like structure, demonstrated the first clinically significant antibacterial activity in vivo despite initial in vitro failures [1]. This historical paradox highlighted the metabolic activation potential of benzisoxazole derivatives, spurring systematic exploration of this heterocyclic system. By the 1980s, research focused on optimizing the 3-piperidinyl-1,2-benzisoxazole motif, culminating in antipsychotics like risperidone (FDA-approved 1993) featuring the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole pharmacophore [5] [9]. The subsequent development of paliperidone (2006) and iloperidone (2009) reinforced the therapeutic significance of fluorinated benzisoxazole cores in central nervous system disorders [7]. Parallel investigations revealed benzisoxazole derivatives' broad therapeutic potential beyond neuropharmacology, including antimicrobial, anti-inflammatory, anticancer, and metabolic applications [1] [3]. This diversification established benzisoxazoles as versatile scaffolds for targeted drug design.
Table 1: Evolution of Benzisoxazole Derivatives in Drug Development
Time Period | Key Milestone | Therapeutic Application |
---|---|---|
1932 | Prontosil discovery | Antibacterial (first sulfonamide prodrug) |
1980s | 3-Piperidinyl-1,2-benzisoxazole optimization | Antipsychotic drug scaffolds |
1993 | Risperidone FDA approval | Schizophrenia/bipolar disorder |
2000s | 6-Fluoro-3-(4-piperidinyl) derivatives | Antimicrobial/anticancer agents |
2010s | Functionalized acetic acid derivatives | Multitarget metabolic disease therapy |
The strategic incorporation of fluorine at the 6-position of 1,2-benzisoxazole dramatically alters molecular properties. Fluorine's strong electronegativity (3.98 Pauling scale) induces electron withdrawal from the heterocyclic ring, enhancing metabolic stability and membrane permeability. This modification reduces oxidative metabolism susceptibility while maintaining planarity crucial for π-π stacking interactions with biological targets [1] [4]. Comparative studies demonstrate that 6-fluoro substitution increases lipophilicity (log P +0.4-0.7) over non-fluorinated analogs, directly influencing blood-brain barrier penetration in CNS-targeted agents [4] [9].
The acetic acid moiety at position-3 introduces hydrogen-bonding capability and ionizable functionality (pKa ≈ 3.8-4.2). This carboxylic acid group enables salt formation for solubility modulation and serves as a versatile handle for conjugation or further derivatization [8]. Crucially, the acetic acid spacer facilitates optimal positioning for interaction with polar residues in enzymatic binding pockets, particularly in metabolic targets like PPARδ. Molecular docking studies reveal that the -CH₂COOH linker allows the benzisoxazole core to occupy hydrophobic pockets while the carboxylate engages in salt bridges with arginine/lysine residues [10]. This dual functionality makes 6-fluoro-1,2-benzisoxazole-3-acetic acid a strategic building block for rationally designed multitarget ligands.
Table 2: Substituent Effects on Benzisoxazole Properties
Position | Substituent | Electronic Effect | Physicochemical Impact | Biological Consequence |
---|---|---|---|---|
6 | Fluoro | σₚ = +0.06 (inductive withdrawal) | ↑ Lipophilicity, ↑ metabolic stability | Enhanced CNS penetration, prolonged t½ |
3 | Acetic acid | σₘ = +0.34 (resonance withdrawal) | ↓ Log P (Δ≈-1.2), ↑ aqueous solubility | Improved target engagement in polar binding sites |
3 | Methyl ester | - | ↑ Log P (Δ≈+1.0), ↑ cell permeability | Prodrug strategy for enhanced absorption |
3 | Amide | - | Balanced log P, H-bond capability | Target selectivity modulation |
The benzisoxazole core demonstrates exceptional versatility in accommodating diverse pharmacophoric elements, enabling deliberate polypharmacology. This adaptability stems from three key features: (1) synthetic accessibility for regioselective modification at multiple positions, (2) metabolic stability imparted by the fused heterocyclic system, and (3) optimal geometry for simultaneous engagement of unrelated biological targets [5] [9]. 6-Fluoro-1,2-benzisoxazole-3-acetic acid exemplifies these advantages, serving as a molecular platform for hybrid agents addressing complex diseases.
In metabolic disorders, researchers conjugated the benzisoxazole-acetic acid core with PPARδ agonist motifs (phenoxyacetic acids) to create dual FFA1/PPARδ agonists. Compound 2-(2-fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acid emerged as a lead candidate, demonstrating synergistic glucose-lowering effects through FFA1-mediated insulin secretion (EC₅₀ = 270 nM) and PPARδ-dependent insulin sensitization (EC₅₀ = 630 nM) [10]. This dual approach addresses both insulin deficiency and resistance in type 2 diabetes without observable toxicity at 500 mg/kg doses. The benzisoxazole component contributes to prolonged receptor occupancy and favorable pharmacokinetics while the acetic acid linker enables optimal spatial arrangement of pharmacophores.
Beyond metabolic applications, benzisoxazole-acetic acid hybrids show promise in oncology and inflammation. Structural modifications at the acetic acid group generate amide derivatives with balanced affinities for COX-2 and 5-LOX enzymes, potentially overcoming limitations of single-target anti-inflammatories [1] [3]. The scaffold's adaptability positions it as a critical template for next-generation multifunctional drugs addressing complex pathophysiological networks.
Table 3: Multitarget Therapeutic Applications of Benzisoxazole-Acetic Acid Derivatives
Therapeutic Area | Target Combinations | Hybrid Structure Features | Observed Synergistic Effects |
---|---|---|---|
Metabolic disorders | FFA1/PPARδ | Benzisoxazole + phenoxyacetic acid | Glucose-dependent insulin secretion + insulin sensitization |
Inflammation | COX-2/5-LOX | Acetic acid linker + COX-2 pharmacophore | Dual eicosanoid pathway inhibition |
Oncology | HDAC/Tubulin | Benzisoxazole-capped HDAC inhibitor | Cell cycle arrest + epigenetic modulation |
Neurodegeneration | MAO-B/AChE | Tacrine-benzisoxazole acetic acid hybrids | Cognitive improvement + neuroprotection |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1